2-Chloro-4-(2,4-dimethylphenyl)-1-butene
Overview
Description
2-Chloro-4-(2,4-dimethylphenyl)-1-butene is an organic compound with a molecular formula of C12H15Cl. This compound is characterized by the presence of a chloro group and a dimethylphenyl group attached to a butene chain. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,4-dimethylphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-chloro-2-butene under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents that enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,4-dimethylphenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Halogens, hydrogen, and peroxides.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while addition reactions with halogens can produce dihalogenated compounds.
Scientific Research Applications
2-Chloro-4-(2,4-dimethylphenyl)-1-butene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-dimethylphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The chloro group and the double bond in the butene chain play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-4-(2,4-dimethylphenyl)-1-butene include:
- 2-Chloro-4-(2,5-dimethylphenyl)-1-butene
- 2-Chloro-4-(3,5-dimethylphenyl)-1-butene
- 2-Chloro-4-(2,4-dimethylphenyl)-1-pentene
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern on the phenyl ring and the position of the chloro group. These structural features influence its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUZFBQJYCQAJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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